

# Spectral Analysis of 5-Bromo-2-methylbenzoic Acid Methyl Ester: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 5-bromo-2-methylbenzoate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-methylbenzoic acid methyl ester (CAS No. 79669-50-4). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and analysis. Furthermore, it outlines the detailed experimental protocols for the acquisition of these crucial datasets, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for 5-Bromo-2-methylbenzoic acid methyl ester.

#### <sup>1</sup>H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.15	S	-	Ar-H
7.98	m	-	Ar-H
7.68	d	8.0	Ar-H
3.91	S	-	-OCH₃
2.5 (estimated)	S	-	Ar-CH₃

Note: The chemical shift for the Ar-CH<sub>3</sub> protons is estimated based on typical values for methyl groups attached to an aromatic ring.

### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Chemical Shift (δ) ppm	Assignment
165.5	C=O (Ester)
135.7	Ar-C
132.4	Ar-C
132.1	Ar-C
129.8	Ar-C
128.0	Ar-C
122.3	Ar-C-Br
52.2	-OCH₃
21.0 (estimated)	Ar-CH₃

Note: The chemical shift for the Ar-CH<sub>3</sub> carbon is estimated based on typical values.



### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the characteristic IR absorption peaks for 5-Bromo-2-methylbenzoic acid methyl ester.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2850	Medium	C-H stretch (aromatic and aliphatic)
~1720	Strong	C=O stretch (ester)
~1600, ~1475	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester)
~1100-1000	Medium	C-H in-plane bend (aromatic)
~800-600	Strong	C-Br stretch
~850-750	Strong	C-H out-of-plane bend (aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Molecular Ion Peak (M<sup>+</sup>): [C<sub>9</sub>H<sub>9</sub>BrO<sub>2</sub>]<sup>+</sup>• at m/z 228 and 230 (due to the presence of bromine isotopes <sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio).

Predicted Fragmentation Pattern:



m/z	Proposed Fragment
199/201	[M - OCH₃] <sup>+</sup>
171/173	[M - COOCH₃] <sup>+</sup>
149	[M - Br]+
118	[C <sub>8</sub> H <sub>6</sub> O] <sup>+</sup>
90	[C7H6] <sup>+</sup>

### **Experimental Protocols**

The following are generalized protocols for the acquisition of the spectral data presented.

#### NMR Spectroscopy

A solution of 5-10 mg of 5-Bromo-2-methylbenzoic acid methyl ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) is prepared in a 5 mm NMR tube. The <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or by using an Attenuated Total Reflectance (ATR) accessory where the solid is placed directly on the crystal. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>.

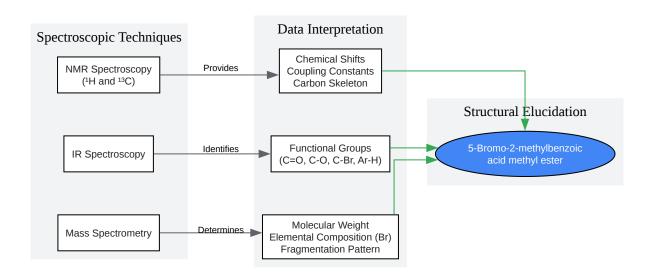
### **Mass Spectrometry (MS)**

Mass spectral analysis is commonly performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and the resulting fragments are detected.



### **Logical Workflow for Spectral Analysis**

The following diagram illustrates the logical workflow for the structural elucidation of 5-Bromo-2-methylbenzoic acid methyl ester using the spectral data.



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#### Workflow for Spectroscopic Analysis

 To cite this document: BenchChem. [Spectral Analysis of 5-Bromo-2-methylbenzoic Acid Methyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662064#5-bromo-2-methylbenzoic-acid-methylester-spectral-data-nmr-ir-ms]

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